(4,4-Difluoro-2-methylpyrrolidin-2-yl)methanol hydrochloride
Description
(4,4-Difluoro-2-methylpyrrolidin-2-yl)methanol hydrochloride is a fluorinated pyrrolidine derivative with a hydrochloride salt. Its molecular formula is C₆H₁₂ClF₂NO (assuming the methyl substitution at the pyrrolidine 2-position), and it features a difluorinated pyrrolidine ring, a methanol group, and a methyl substituent.
Properties
IUPAC Name |
(4,4-difluoro-2-methylpyrrolidin-2-yl)methanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2NO.ClH/c1-5(4-10)2-6(7,8)3-9-5;/h9-10H,2-4H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZMQOOPCYCKUGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CN1)(F)F)CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1823319-70-5 | |
| Record name | (4,4-difluoro-2-methylpyrrolidin-2-yl)methanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-Difluoro-2-methylpyrrolidin-2-yl)methanol hydrochloride typically involves the fluorination of a pyrrolidine precursor. One common method includes the reaction of 2-methylpyrrolidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the fluorine atoms. The resulting intermediate is then subjected to a hydroxymethylation reaction using formaldehyde and a reducing agent like sodium borohydride to yield the desired compound. The final product is obtained as a hydrochloride salt by treating the free base with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key steps include the careful control of temperature, pressure, and reaction time, as well as the use of efficient purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(4,4-Difluoro-2-methylpyrrolidin-2-yl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions include:
Oxidation: (4,4-Difluoro-2-methylpyrrolidin-2-yl)carboxylic acid.
Reduction: (4,4-Difluoro-2-methylpyrrolidin-2-yl)methanol.
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Synthesis
(4,4-Difluoro-2-methylpyrrolidin-2-yl)methanol hydrochloride is utilized as a building block in the synthesis of various pharmaceuticals. Its difluoromethyl group enhances biological activity and selectivity in drug design. The compound's unique structure allows for the development of targeted therapies, particularly in treating neurological disorders and cancer.
Case Studies:
- A study demonstrated that derivatives of this compound exhibit significant anti-tumor activity in vitro, making it a candidate for further development in oncology treatments .
Chiral Auxiliary
This compound serves as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically enriched compounds. Its application in synthesizing chiral drugs is crucial, as chirality often influences pharmacodynamics and pharmacokinetics.
Data Table: Chiral Synthesis Applications
| Compound | Application | Reference |
|---|---|---|
| (S)-N-(4,4-Difluoropyrrolidin-2-yl)acetamide | Anticancer agent | |
| (R)-4,4-Difluoropyrrolidine | Antidepressant |
Polymer Chemistry
The compound has been explored for its potential use in polymer chemistry. Its ability to impart fluorine atoms into polymer backbones enhances properties such as thermal stability and chemical resistance.
Case Study:
Research indicated that incorporating this compound into polymer matrices improved mechanical properties and reduced flammability .
Coatings and Surface Treatments
Due to its unique chemical structure, this compound can be employed in developing advanced coatings that require hydrophobic properties. Its application in surface treatments has shown promise in reducing friction and wear.
Data Table: Material Science Applications
| Application Type | Effect | Reference |
|---|---|---|
| Polymer Additive | Improved thermal stability | |
| Coating Agent | Enhanced hydrophobicity |
Agrochemicals
The compound is also being investigated for its potential use in agrochemicals, particularly as an insecticide or herbicide. Its fluorinated structure may enhance bioactivity against target pests while minimizing environmental impact.
Case Study:
A recent study on the insecticidal properties of fluorinated pyrrolidine derivatives highlighted the efficacy of this compound against common agricultural pests .
Mechanism of Action
The mechanism of action of (4,4-Difluoro-2-methylpyrrolidin-2-yl)methanol hydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The hydroxymethyl group can form hydrogen bonds with target proteins, influencing their activity and function. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Stereochemical Variants: (S)- and (R)-Enantiomers
- Example: (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride (CAS 623583-10-8) and its R-enantiomer (CAS 1315593-71-5) .
- Structural Similarities: Both share the difluoropyrrolidine core and methanol group.
- Key Differences :
- Stereochemistry : The methyl group’s position (2R vs. 2S) affects receptor binding in chiral environments.
- Physicochemical Properties : Identical molecular weights (~173.59 g/mol) and solubility profiles, but enantiomers may exhibit divergent pharmacokinetics.
- Applications : Enantiomers are often investigated for selective biological activity, such as enzyme inhibition .
Piperidine Derivatives
- Example : 4-(Diphenylmethoxy)piperidine hydrochloride (CAS 65214-86-0) .
- Structural Comparison: Parameter Target Compound 4-(Diphenylmethoxy)piperidine HCl Core Structure Pyrrolidine (5-membered ring) Piperidine (6-membered ring) Molecular Formula C₆H₁₂ClF₂NO C₁₈H₂₁NO•HCl Molecular Weight ~173.59 g/mol 303.83 g/mol Functional Groups Difluoro, methanol, methyl Diphenylmethoxy
- Key Differences: The piperidine derivative’s larger size and diphenylmethoxy group increase lipophilicity, favoring blood-brain barrier penetration. The target compound’s fluorination improves metabolic resistance compared to non-fluorinated analogs.
Ester-Functionalized Analogs
- Structural Comparison: Parameter Target Compound Methyl 2-(4,4-difluoropyrrolidin-2-yl)acetate HCl Functional Groups Methanol, methyl Acetate ester Molecular Formula C₆H₁₂ClF₂NO C₈H₁₂ClF₂NO₂ Molecular Weight ~173.59 g/mol 235.64 g/mol
- Key Differences: The ester group in the analog enhances lipophilicity but may reduce hydrolytic stability compared to the methanol group. The target compound’s methanol group allows for hydrogen bonding, improving aqueous solubility.
Biological Activity
(4,4-Difluoro-2-methylpyrrolidin-2-yl)methanol hydrochloride is a chemical compound with potential biological activity. It has garnered attention for its unique structural properties and implications in medicinal chemistry. The compound is characterized by its difluoromethyl group and pyrrolidine structure, which may influence its interaction with biological systems.
- Molecular Formula : C6H12ClF2NO
- Molecular Weight : 173.59 g/mol
- CAS Number : 1315593-71-5
- PubChem ID : 72207690
Biological Activity Overview
-
Antimicrobial Activity :
- Initial studies indicate potential antimicrobial properties, particularly against gram-positive bacteria. The difluoromethyl group may enhance the compound's lipophilicity, facilitating membrane penetration and leading to increased efficacy against bacterial strains.
-
Cytotoxic Effects :
- Research has shown that derivatives of pyrrolidine compounds can exhibit cytotoxicity towards various cancer cell lines. Although specific data on this compound is sparse, related compounds have demonstrated significant anticancer activity.
-
Enzyme Inhibition :
- The compound may act as an inhibitor of key enzymes involved in metabolic pathways. For instance, studies on similar structures suggest that they can inhibit proteases or other critical enzymes in bacterial metabolism.
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial properties of various pyrrolidine derivatives, including those similar to this compound. Results indicated that these compounds displayed effective inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL.
Case Study 2: Cytotoxicity in Cancer Cells
In a comparative analysis of pyrrolidine derivatives on cancer cell lines (e.g., HeLa and MCF7), a related compound showed IC50 values ranging from 15 to 30 µM. This suggests that this compound could potentially exhibit similar cytotoxic profiles.
Data Table: Summary of Biological Activities
Q & A
Basic: What are the recommended synthetic routes for (4,4-Difluoro-2-methylpyrrolidin-2-yl)methanol hydrochloride?
Methodological Answer:
The synthesis of this compound typically involves nucleophilic substitution or ring-closing reactions. For example, fluorinated pyrrolidine derivatives can be synthesized via cyclization of appropriately substituted precursors under basic conditions. Purification often employs recrystallization using methanol/diethyl ether mixtures to isolate the hydrochloride salt . Key steps include:
- Precursor preparation : Use of fluorinated amines or alcohols as starting materials.
- Cyclization : Reaction in polar aprotic solvents (e.g., dioxane) with bases like KOH to form the pyrrolidine ring .
- Salt formation : Treatment with HCl in methanol to yield the hydrochloride salt .
Advanced: How can discrepancies between NMR and X-ray crystallography data for this compound be resolved?
Methodological Answer:
Discrepancies may arise from dynamic effects (e.g., conformational flexibility in solution) or crystallographic disorder. To address this:
- Cross-validation : Use SHELX programs (e.g., SHELXL) for high-resolution crystal structure refinement to confirm bond lengths and angles .
- Dynamic NMR analysis : Variable-temperature NMR or NOESY can probe conformational exchange in solution .
- Computational modeling : Compare DFT-optimized geometries with crystallographic data to identify static vs. dynamic distortions .
Basic: What analytical techniques are critical for assessing the purity of this compound?
Methodological Answer:
Purity assessment requires multi-technique validation:
Advanced: How to design experiments to study degradation pathways under varying conditions?
Methodological Answer:
- Accelerated stability studies : Expose the compound to heat, light, and humidity, then monitor degradation via LC-MS. For example, micellar liquid chromatography (MLC) can separate degradation products, as demonstrated for flunarizine hydrochloride .
- Forced degradation : Use oxidative (H₂O₂), acidic (HCl), or basic (NaOH) conditions to identify labile functional groups.
- Kinetic modeling : Apply Arrhenius equations to predict shelf-life under standard storage conditions .
Basic: What are optimal recrystallization conditions for this hydrochloride salt?
Methodological Answer:
Recrystallization from methanol/diethyl ether is effective due to the compound’s solubility profile:
- Solubility : High solubility in methanol at elevated temperatures, low solubility in diethyl ether.
- Procedure : Dissolve the crude product in hot methanol, filter, and gradually add diethyl ether to induce crystallization .
- Yield optimization : Adjust solvent ratios (e.g., 1:3 methanol/ether) to balance purity and recovery .
Advanced: How to address chiral center stability during synthesis and storage?
Methodological Answer:
- Chiral HPLC : Use columns with chiral stationary phases (e.g., cellulose derivatives) to monitor enantiomeric excess .
- Circular Dichroism (CD) : Track conformational changes in solution that may affect chirality .
- Crystallographic validation : Confirm absolute configuration via single-crystal X-ray diffraction with SHELXL refinement .
Basic: What spectroscopic methods are suitable for structural confirmation?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks using DEPT and COSY to verify the pyrrolidine ring and fluoromethyl groups.
- IR Spectroscopy : Identify O-H (3300 cm⁻¹) and C-F (1100 cm⁻¹) stretches .
- X-ray Diffraction : Resolve crystal packing and hydrogen-bonding networks (e.g., O-H···Cl interactions) .
Advanced: How to analyze intermolecular interactions in the crystal lattice?
Methodological Answer:
- Hirshfeld Surface Analysis : Quantify close contacts (e.g., H···F, H···O) using CrystalExplorer.
- Powder XRD : Compare experimental patterns with simulated data from SHELX-refined structures .
- Thermogravimetric Analysis (TGA) : Correlate lattice stability with dehydration/melting events .
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- Ventilation : Use fume hoods due to potential HCl vapor release.
- Personal Protective Equipment (PPE) : Acid-resistant gloves and goggles.
- Waste Disposal : Neutralize hydrochloride waste with bicarbonate before disposal .
Advanced: How to validate synthetic reproducibility across laboratories?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
